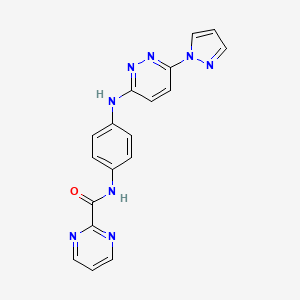
N-(4-((6-(1H-ピラゾール-1-イル)ピリダジン-3-イル)アミノ)フェニル)ピリミジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H14N8O and its molecular weight is 358.365. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌治療:CDK2阻害
この化合物のフェニルスルホンアミド部分は、バイオアイソスター的にピラゾール誘導体で置換され、N,4-ジ(1H-ピラゾール-4-イル)ピリミジン-2-アミンの新規シリーズが得られました。これらの誘導体の中で、化合物15は最も強力なCDK2阻害剤(Kiが0.005 µM)として出現し、試験された他のCDKよりも選択性を示しました。さらに、13種類の癌細胞株のパネルに対してサブミクロモルレベルの抗増殖活性を示しました。メカニズムの研究により、化合物15は網膜芽細胞腫のリン酸化を減少させ、S期とG2/M期に細胞を停止させ、アポトーシスを誘導することが明らかになりました。 これらの発見は、この化合物が癌治療のためのCDK2阻害剤として潜在力を持つことを示唆しています .
特発性肺線維症(IPF)治療
IPFは、3~5年の平均生存期間を持つ慢性的な致命的な肺疾患です。研究者らは、4-シクロプロピル-3-(2-((1-シクロプロピル-1H-ピラゾール-4-イル)アミノ)キナゾリン-6-イル)-N-(3-(トリフルオロメチル)フェニル)ベンゾアミドがIPFを効果的に阻害することを発見しました。 この化合物は、リアノジン受容体を標的とし、IPFの治療薬としての有望性を示しています .
リアノジン受容体を標的とした殺虫活性
リアノジン受容体は、殺虫剤の有望な標的です。シアン基置換基を含む、新規ジフェニル-1H-ピラゾール誘導体が設計および合成されました。 これらの化合物は、リアノジン受容体と相互作用することにより殺虫活性を示し、害虫駆除のための潜在的な候補となっています .
抗リーシュマニア症および抗マラリア特性
化合物13(同じ骨格に属する)は、強力なインビトロ抗前鞭毛体活性を示しました。分子シミュレーション研究は、LmPTR1ポケットにおけるその好ましい結合パターンを明らかにし、低い結合自由エネルギーを特徴としています。 これは、この化合物が抗リーシュマニア症および抗マラリア薬として潜在力を持つことを示唆しています .
薬物開発のためのイミダゾール骨格
イミダゾールは、5員環の複素環であり、この化合物の主要な成分です。イミダゾール含有化合物は、薬物開発を含む様々な用途を持っています。 2つの窒素原子(1つは水素原子を担持する)の存在により、イミダゾールは様々な薬理学的に活性な分子の重要な構成要素となっています .
生化学分析
Biochemical Properties
The biochemical properties of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, which can be complex and multifaceted .
Temporal Effects in Laboratory Settings
The effects of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide over time in laboratory settings are not well-documented. It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is involved in are not fully understood. It is known that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can also be influenced by these processes .
Subcellular Localization
The subcellular localization of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide and any effects on its activity or function are not well-documented. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O/c27-18(17-19-9-1-10-20-17)23-14-5-3-13(4-6-14)22-15-7-8-16(25-24-15)26-12-2-11-21-26/h1-12H,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKBKDOIBYKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
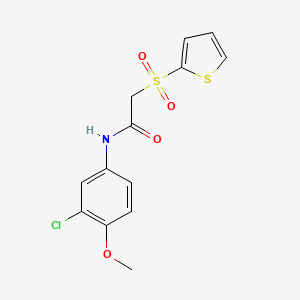
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

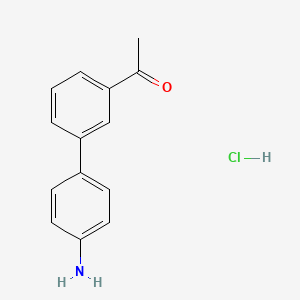
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)
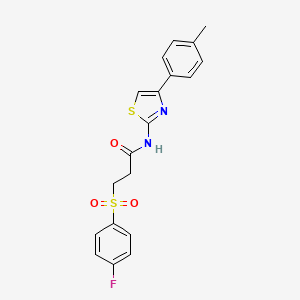
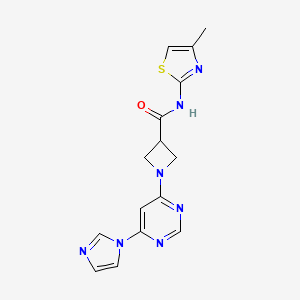
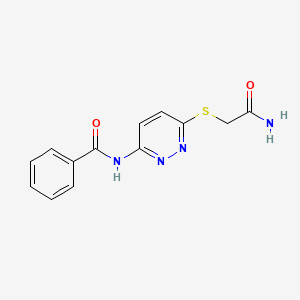

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)
